molecular formula C10H12FNO B13056398 1-(2-Fluoro-5-methoxyphenyl)prop-2-EN-1-amine

1-(2-Fluoro-5-methoxyphenyl)prop-2-EN-1-amine

Cat. No.: B13056398
M. Wt: 181.21 g/mol
InChI Key: SCYUSNMFXVWIOQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-5-methoxyphenyl)prop-2-EN-1-amine typically involves the reaction of 2-fluoro-5-methoxybenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-5-methoxyphenyl)prop-2-EN-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

1-(2-Fluoro-5-methoxyphenyl)prop-2-EN-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methoxyphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine
  • 1-(2-Fluoro-5-ethoxyphenyl)prop-2-EN-1-amine
  • 1-(2-Fluoro-5-methoxyphenyl)prop-2-EN-1-ol

Uniqueness

1-(2-Fluoro-5-methoxyphenyl)prop-2-EN-1-amine is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

1-(2-fluoro-5-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FNO/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h3-6,10H,1,12H2,2H3

InChI Key

SCYUSNMFXVWIOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)C(C=C)N

Origin of Product

United States

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